1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate” are not detailed in the literature, compounds with a pyrrolidine ring are known to be versatile in chemical reactions . They can be used to obtain compounds for the treatment of human diseases .Scientific Research Applications
Antibacterial Agents
This compound's derivatives have been explored for their potential as antibacterial agents. For example, fluoronaphthyridines, which include structurally related compounds, have shown promising in vitro and in vivo antibacterial activities. These activities are significantly influenced by the substitution patterns on the molecule, with certain cycloalkylamino groups enhancing the antibacterial efficacy (Bouzard et al., 1992).
Nootropic Agents
Derivatives of the compound have also been evaluated for their potential as nootropic agents, which are substances that could improve cognitive function. The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been undertaken with the aim of testing their nootropic activity, indicating the broader utility of this chemical scaffold in medicinal chemistry (Valenta et al., 1994).
Chemical Synthesis Directing Group
1-Aminopyridinium ylides, which can be considered conceptually related to the structure of interest, serve as efficient directing groups for the functionalization of sp3 C-H bonds in carboxylic acid derivatives. This demonstrates the utility of nitrogen-containing heterocycles, similar to "1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate," in facilitating complex chemical transformations (Le et al., 2019).
Properties
IUPAC Name |
(1-methylpiperidin-4-yl) 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-16-7-4-13(5-8-16)20-15(18)17-9-6-14(10-17)19-11-12-2-3-12/h12-14H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFVLRDMVFVCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)N2CCC(C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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